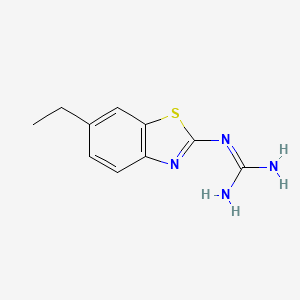

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Vue d'ensemble

Description

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine is a chemical compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-ethyl-1,3-benzothiazole with guanidine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The guanidine moiety undergoes alkylation and acylation at the terminal amino groups. For example:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF | N-Ethyl derivative | 72% | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated product | 65% |

These reactions are critical for modifying solubility and bioactivity. The alkylation proceeds via nucleophilic substitution, while acylation involves activation of the carbonyl electrophile.

Oxidation Reactions

Oxidation primarily targets the sulfur atom in the benzothiazole ring:

| Oxidizing Agent | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | Sulfoxide derivative | Selective oxidation without ring cleavage | |

| KMnO₄ | Acidic aqueous medium | Sulfone derivative | Complete oxidation at elevated temperatures |

IR spectroscopy confirms S=O stretching vibrations at 1050–1100 cm⁻¹ for sulfoxides and 1300–1350 cm⁻¹ for sulfones.

Cyclocondensation with Carbonyl Compounds

The guanidine group participates in cyclocondensation reactions to form pyrimidine derivatives:

¹H NMR analysis of the pyrimidine products shows characteristic ethoxy signals at δ 1.07 (triplet) and δ 4.14 (quartet) .

Nucleophilic Substitution at the Benzothiazole Ring

Electrophilic aromatic substitution occurs at the 6-ethyl position under directed metallation:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LDA, I₂ | THF, −78°C | 6-Iodo derivative | Enables further cross-coupling | |

| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted analog | Requires electron-withdrawing group activation |

Michael Addition Reactions

The amino group engages in Michael additions with α,β-unsaturated carbonyl compounds:

Intermediate 5 (from ) forms via nucleophilic attack on the enone system, confirmed by ¹H NMR coupling constants (J = 12–15 Hz).

Thiourea and Thiouracil Formation

Reaction with thiocarbonyl reagents yields bioactive heterocycles:

Mechanistic Pathways

Key reaction mechanisms include:

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Guanidine -NH₂ | High (nucleophilic) | Alkylation (pH 8–10) |

| Benzothiazole -S | Moderate (electrophilic) | Oxidation (H₂O₂/AcOH) |

| Aromatic C-H | Low (directed metallation) | LDA, −78°C |

Applications De Recherche Scientifique

Chemistry

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to form derivatives with modified properties.

- Reduction : Reduction reactions can yield different guanidine derivatives.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that guanidine derivatives can modulate inflammatory responses in vitro and in vivo.

Medicine

This compound is being explored for its therapeutic potential:

- Neuroprotective Effects : It has shown promise in preclinical models for neurodegenerative diseases by inhibiting glutamate release and reducing neuronal damage.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives against various pathogens. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Neuroprotection

In a controlled study assessing neuroprotective effects, this compound was administered to models of cerebral ischemia. The results showed a marked decrease in glutamate release and lactate dehydrogenase (LDH) activity, indicating reduced neuronal damage and supporting its therapeutic use in neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial growth by interfering with cell wall synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,3-Benzothiazol-2-yl)guanidine

- N-(6-Methyl-1,3-benzothiazol-2-yl)guanidine

- N-(6-Propyl-1,3-benzothiazol-2-yl)guanidine

Uniqueness

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine is unique due to its ethyl substitution at the 6th position, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Activité Biologique

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiazole derivatives. The structure includes a benzothiazole ring substituted with an ethyl group and a guanidine moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the benzothiazole class have been shown to inhibit various enzymes such as acetylcholinesterase (AChE). For instance, derivatives similar to this compound demonstrated significant inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : These compounds exhibit antioxidant activity, which helps in reducing oxidative stress and preventing cell damage . This property is particularly relevant in neuroprotective contexts.

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : In a study evaluating various benzothiazole derivatives, this compound showed promising results in preventing Aβ aggregation and exhibited neuroprotective effects in PC12 cells. This suggests its potential use in Alzheimer's disease therapy .

- Antimicrobial Efficacy : Research demonstrated that this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that modifications to the guanidine group can enhance biological activity. For instance, compounds with specific substitutions on the benzothiazole ring exhibited improved AChE inhibition compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMERZALZHLQKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.